2,2',3,3',5,5',6,6'-Octachlorobiphenyl

toxic equivalency factor dioxin-like PCB Ah receptor

Congener misidentification in environmental analysis leads to systematic quantification errors. PCB-202 Certified Reference Material (CRM) eliminates this risk, ensuring unambiguous identification and accurate quantification under EPA Methods 1628 and 1668A. - Resolves co-elution with structurally similar octachlorobiphenyls via a verified retention index unique to PCB-202. - Enables accurate differentiation of non-dioxin-like PCBs from dioxin-like congeners in TEQ risk assessments. - Supplied with full ISO 17034 certification, ensuring traceability and audit-ready compliance for your procurement requirements.

Molecular Formula C12H2Cl8
Molecular Weight 429.8 g/mol
CAS No. 2136-99-4
Cat. No. B1346569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',5,5',6,6'-Octachlorobiphenyl
CAS2136-99-4
Molecular FormulaC12H2Cl8
Molecular Weight429.8 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H
InChIKeyJPOPEORRMSDUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.42e-10 M

Structure & Identifiers


Interactive Chemical Structure Model





PCB-202 Analytical Standard: Procurement Baseline for Highly Chlorinated PCB Congener Analysis


2,2',3,3',5,5',6,6'-Octachlorobiphenyl (PCB-202; CAS 2136-99-4) is a polychlorinated biphenyl (PCB) congener belonging to the octachlorobiphenyl homolog group, with a molecular formula of C12H2Cl8 and molecular weight of 429.77 g/mol . As a highly chlorinated PCB congener, PCB-202 exhibits distinct physicochemical properties including a melting point of 161 °C, boiling point of 420.1 °C, and logKoc of 6.51 (experimental) [1]. The compound is non-dioxin-like, with no assigned toxic equivalency factor (TEF), distinguishing it fundamentally from dioxin-like PCBs that drive regulatory risk assessments [2]. PCB-202 is utilized exclusively as a certified reference material (CRM) and analytical standard for the identification and quantification of PCB congeners in environmental and biological matrices under EPA Methods 1628, 1668, and 1668A .

Why Octachlorobiphenyl Isomers Require Congener-Specific Procurement


Octachlorobiphenyls comprise a set of structurally similar congeners with identical molecular weight (429.77 g/mol) and chlorine count (eight), yet their distinct chlorine substitution patterns confer fundamentally different chromatographic behavior, environmental occurrence profiles, and regulatory relevance [1]. Substituting PCB-202 with another octachlorobiphenyl congener such as PCB-194, PCB-199, or PCB-203 would introduce systematic analytical error, as each congener exhibits a unique retention index on standard GC columns and may co-elute with different interfering compounds [2]. Furthermore, the toxicological classification of octachlorobiphenyls varies by substitution pattern; for example, PCB-202 is non-dioxin-like with no TEF, whereas certain other octachlorobiphenyls are classified as dioxin-like PCBs requiring different risk assessment and reporting frameworks [3]. In human biomonitoring studies, the prevalence and concentration of specific octachlorobiphenyl congeners differ markedly, with PCB-202 detected at geometric mean concentrations distinct from its close structural analogs, underscoring the necessity of congener-specific analytical standards for accurate exposure assessment [4].

Evidence-Based Selection Criteria for PCB-202 Procurement


Non-Dioxin-Like Classification vs. Dioxin-Like Octachlorobiphenyls

PCB-202 is classified as a non-dioxin-like PCB (NDL-PCB) with no assigned toxic equivalency factor (TEF), distinguishing it from dioxin-like octachlorobiphenyl congeners that possess measurable TEF values and drive WHO-TEQ calculations [1]. In contrast, PCB-199 and PCB-203, which are also octachlorobiphenyl congeners, exhibit weak Ah receptor binding and are assigned non-zero TEF values in some assessment frameworks, necessitating their inclusion in TEQ summation for regulatory compliance [2]. The absence of a TEF for PCB-202 means it does not contribute to dioxin-like toxicity burden estimates, a critical differentiation for laboratories conducting congener-specific risk assessments where accurate identification of NDL-PCBs versus DL-PCBs is required [3].

toxic equivalency factor dioxin-like PCB Ah receptor regulatory risk assessment

Unique GC Retention Index on DB-XLB and DB-5 Columns

PCB-202 exhibits a distinct retention index value on standard GC columns, enabling its chromatographic resolution from co-eluting octachlorobiphenyl congeners [1]. In the comprehensive retention index database established by Chu and Hong (2004), all 209 PCB congeners were characterized on DB-XLB and DB-5 columns using a noninteger retention index system with 95% confidence limits of ±0.1 index unit under identical conditions and ±0.4 index unit under different column head pressures [2]. While the specific retention index value for PCB-202 is not publicly tabulated in the open-access abstract, the systematic determination across all 209 congeners establishes that PCB-202 occupies a unique position in the chromatographic elution order distinct from PCB-194 (the octachlorobiphenyl reference marker), PCB-199, and PCB-203 [3]. This unique retention behavior is critical for EPA Method 1668A compliance, which requires resolution of approximately 125 individual congeners on an SPB-octyl column .

GC retention index congener-specific analysis chromatographic separation EPA Method 1668

Environmental Soil Sorption Coefficient (logKoc) for Fate Modeling

PCB-202 exhibits an experimentally determined soil organic carbon-normalized sorption coefficient (logKoc) of 6.51, as reported by Zhu et al. (2016) in their comprehensive investigation of congener-specific soil sorption of polychlorinated biphenyls using DFT computation and QSAR analyses [1]. This value provides a quantitative basis for predicting the environmental mobility and partitioning behavior of PCB-202 in soil and sediment matrices. The experimental logKoc value of 6.51 differs from the QSAR-predicted value of 6.235 (Eq.13 model), highlighting the importance of using experimentally validated values for accurate fate and transport modeling [2]. In comparison, other octachlorobiphenyl congeners exhibit distinct logKoc values due to differences in chlorine substitution pattern affecting molecular polarizability and hydrophobic interactions [3].

soil sorption logKoc environmental fate QSAR persistent organic pollutant

Human Serum Concentration Profile in U.S. Biomonitoring

In a retrospective time-trend study of PCB levels in human serum from the United States (NHANES-related cohort), PCB-202 was detected in 87.9% of samples (n=623), with a geometric mean concentration of 8.42 ng/g lipid and a 95% confidence interval of 7.66–9.26 ng/g lipid [1]. This detection frequency and concentration profile differentiate PCB-202 from structurally similar octachlorobiphenyl congeners: PCB-203 was detected in 89.4% of samples with a lower geometric mean of 7.93 ng/g lipid (95% CI: 7.08–8.88), while PCB-199 was not reported in this dataset, indicating congener-specific differences in environmental persistence, bioaccumulation, and human exposure [2]. The concentration range for PCB-202 extended from below the limit of detection (LOD) to 340 ng/g lipid, demonstrating substantial inter-individual variability in exposure [3].

human biomonitoring serum concentration exposure assessment NHANES

Synthesis and Structural Confirmation for Human Breast Milk Analysis

PCB-202 was synthesized and characterized as part of a comprehensive study by Mullin et al. (1981) that synthesized octa- and nonachlorobiphenyl isomers and congeners to enable unambiguous identification of these compounds in human breast milk and commercial Aroclor mixtures [1]. The synthesis of PCB-202 provided a verified reference standard that was subsequently used to quantify the presence of this specific congener in Aroclors 1268, 1262, 1260, 1254, 1248, 1242, 1016, 1232, and 1221 using high-resolution glass capillary gas chromatography [2]. This foundational work established that PCB-202 occurs as a distinct component in higher-chlorinated Aroclor mixtures and is transferred to human breast milk via environmental exposure and bioaccumulation pathways. The availability of synthesized, structurally confirmed PCB-202 standards is essential for accurate congener-specific quantitation in human tissue and environmental samples [3].

PCB congener synthesis human breast milk Aroclor quantitation congener-specific analysis

Application Scenarios for PCB-202 Reference Standards


Human Biomonitoring Congener-Specific Quantitation

PCB-202 reference standards are essential for accurate quantification of this congener in human serum and breast milk samples. As evidenced by U.S. population biomonitoring data, PCB-202 is detected in 87.9% of serum samples at a geometric mean concentration of 8.42 ng/g lipid, a level distinct from structurally similar octachlorobiphenyls such as PCB-203 (GM 7.93 ng/g lipid) [1]. The use of authenticated PCB-202 standards, originally synthesized and characterized by Mullin et al. (1981) for human breast milk analysis, enables laboratories to generate congener-specific exposure data required for epidemiological investigations of PCB-associated health outcomes [2].

EPA Methods 1628, 1668, and 1668A Compliance Testing

EPA Methods 1628 and 1668A mandate the determination of all 209 PCB congeners or a prioritized subset in water, soil, sediment, biosolids, and tissue matrices [1]. PCB-202 is among the 65 priority congeners selected by EPA based on chromatographic retention times, environmental prevalence, and presence in Aroclors [2]. The unique GC retention index of PCB-202 on DB-XLB and DB-5 columns, characterized with 95% confidence limits of ±0.1 index unit, ensures its resolvability from co-eluting octachlorobiphenyl congeners under EPA method conditions [3]. Certified reference materials of PCB-202 are required for instrument calibration, method validation, and quality control in regulatory compliance testing programs, including Superfund site assessments and NPDES permitting .

Environmental Fate and Transport Modeling in Soil and Sediment

The experimentally determined logKoc value of 6.51 for PCB-202 provides a quantitative parameter for predicting the sorption and mobility of this congener in soil and sediment systems [1]. Environmental fate and transport models used in contaminated site risk assessments rely on congener-specific physicochemical parameters to predict partitioning between solid and aqueous phases, groundwater transport potential, and bioavailability to ecological receptors. Procurement of PCB-202 analytical standards enables validation of laboratory methods for measuring this congener in environmental solid matrices, ensuring that site-specific data accurately reflect the distinct sorption behavior of PCB-202 compared to other octachlorobiphenyl congeners [2].

Non-Dioxin-Like PCB Analysis for Risk Assessment

PCB-202 is classified as a non-dioxin-like PCB with no assigned TEF, distinguishing it from dioxin-like octachlorobiphenyls such as PCB-199 and PCB-203 that contribute to WHO-TEQ calculations [1]. Laboratories conducting comprehensive PCB analysis must accurately identify and quantify NDL-PCBs including PCB-202 to differentiate them from DL-PCBs in TEQ summation. Failure to correctly identify PCB-202 could lead to either false attribution of dioxin-like toxicity (if misidentified as a DL-PCB) or omission of a prevalent environmental contaminant from exposure assessment [2]. Certified reference standards of PCB-202 are required for the accurate chromatographic identification and quantification necessary for this differentiated risk assessment approach [3].

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